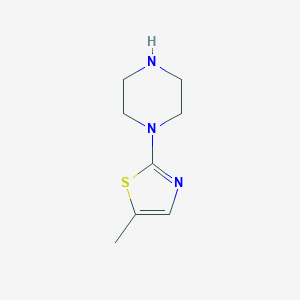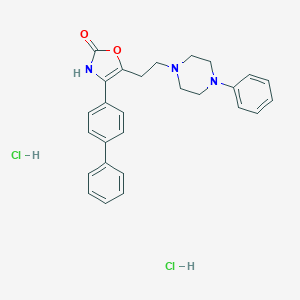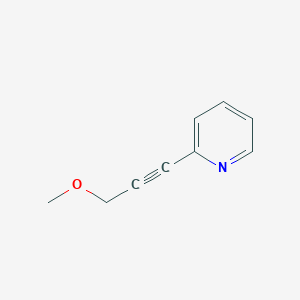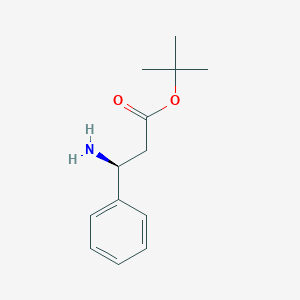
tert-butyl (3S)-3-amino-3-phenylpropanoate
Vue d'ensemble
Description
Tert-butyl (3S)-3-amino-3-phenylpropanoate is a chemical compound used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Synthesis Analysis
The synthesis of tert-butyl esters, such as tert-butyl (3S)-3-amino-3-phenylpropanoate, often involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method yields tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .Applications De Recherche Scientifique
Organic Optoelectronic Materials
Carbazole-based molecular units, which can be derived from tert-butyl (3S)-3-amino-3-phenylpropanoate, are ubiquitous in organic optoelectronic materials . These compounds are used as molecular building blocks, oligomers, dendrimers, or polymers and exhibit several distinct advantages, such as low cost of the starting materials, facile access to functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .
Photophysical Studies
The influence of the tert-butyl substituents on the photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift . This provides important photophysical information for the interpretation of carbazole relaxation in more complex environments .
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Precursor for Functionalized Piperazines
Chemical Reagent
This compound is often used as a chemical reagent in various chemical reactions, particularly in the field of organic chemistry .
Pharmaceutical Research
Due to its structural similarity to many bioactive compounds, tert-butyl (3S)-3-amino-3-phenylpropanoate can be used in pharmaceutical research for the development of new drugs .
Safety and Hazards
Tert-butyl (3S)-3-amino-3-phenylpropanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it’s recommended to wash face, hands, and any exposed skin thoroughly .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and aromatic compound degradation, respectively .
Mode of Action
It’s known that the tert-butyl group exhibits a unique reactivity pattern due to its crowded structure . This could potentially influence the compound’s interaction with its targets, leading to changes in their function or activity.
Biochemical Pathways
The compound’s potential interaction with the aforementioned enzymes suggests that it could impact a variety of pathways, including protein synthesis and degradation, glycolysis, and aromatic compound metabolism .
Pharmacokinetics
The compound’s tert-butyl group could potentially influence these properties, given its known effects on chemical reactivity .
Result of Action
Given its potential interaction with various enzymes, it could potentially influence a range of cellular processes, including protein synthesis and degradation, energy production, and aromatic compound metabolism .
Propriétés
IUPAC Name |
tert-butyl (3S)-3-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCBAISLMKLMT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-amino-3-phenylpropanoate | |
CAS RN |
120686-18-2 | |
| Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


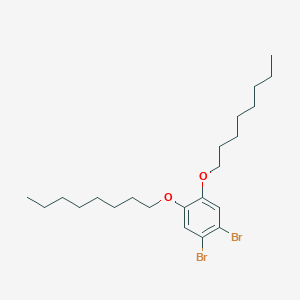
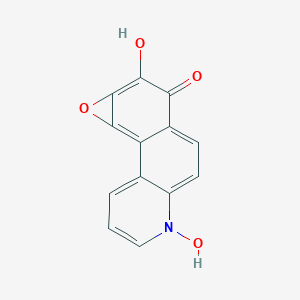

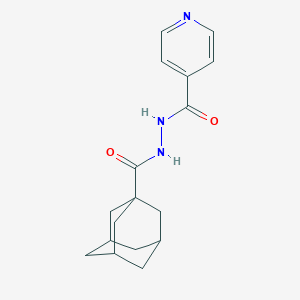
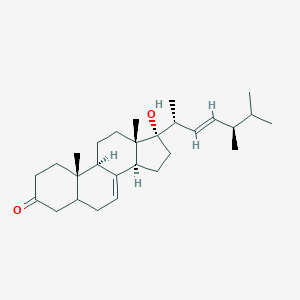
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
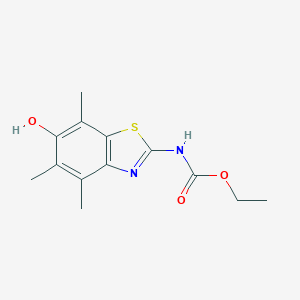
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)

